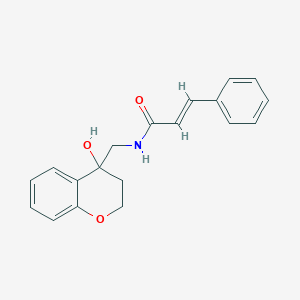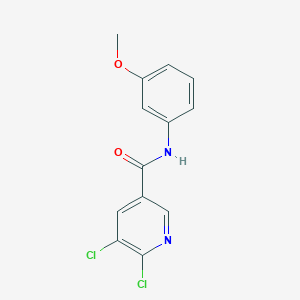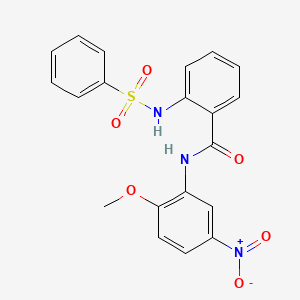![molecular formula C23H21N3O3S B2649454 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide CAS No. 895429-05-7](/img/structure/B2649454.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide” is a compound that has been studied for its potential biological activities . It is a novel class of M4 positive allosteric modulators . It has exhibited modest potency at the human M4 receptor and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its solubility, boiling point, and specific gravity. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Synthesis and Antiproliferative Activity Studies :A study focuses on synthesizing new pyridine-linked thiazole hybrids, demonstrating significant anticancer activity against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7). The research underscores the potential of these compounds as leads for anticancer drug development (Alaa M. Alqahtani & A. Bayazeed, 2020).
Design, Synthesis, and In Vitro Cytotoxic Activity :Another investigation into the design and synthesis of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives explores their anticancer activities. These compounds have shown appreciable growth inhibition in cancer cell lines, signifying their potential as new anticancer agents (M. M. Al-Sanea et al., 2020).
Antimicrobial and Analgesic Agents
Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines :Research into novel benzodifuran derivatives showcases their anti-inflammatory and analgesic properties. This study highlights the versatility of thiazolopyrimidine compounds in developing new therapeutic agents with potential anti-inflammatory and analgesic activities (A. Abu‐Hashem et al., 2020).
Synthesis and Antimicrobial Profile of Newer Schiff Bases and Thiazolidinone Derivatives :Investigating the antimicrobial effectiveness of thiazolidinone derivatives and Schiff bases, this research contributes to the ongoing search for new antimicrobial agents. The study outlines the synthesis process and evaluates the antibacterial and antifungal activities of these compounds (N. Fuloria et al., 2014).
Propiedades
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-16-10-11-19(28-2)21-22(16)30-23(25-21)26(14-17-7-6-12-24-13-17)20(27)15-29-18-8-4-3-5-9-18/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDRRWHOBFYMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2649371.png)
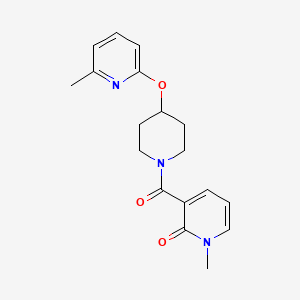
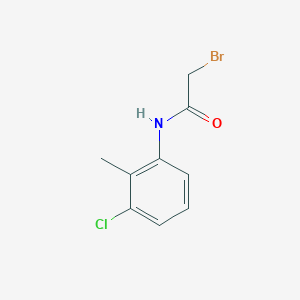
![2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2649380.png)
![N-[cyano(2-methoxyphenyl)methyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B2649381.png)
![4-{3-[(4-Fluorophenyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-8-yl}benzenesulfonamide](/img/structure/B2649382.png)
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2649383.png)
![Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2649385.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2649387.png)

